Trazodone hydrochloride Trazodone hydrochloride Trazodone hydrochloride is a hydrochloride salt prepared from equimolar amounts of trazodone and hydrogen chloride. It has a role as a serotonin uptake inhibitor, a H1-receptor antagonist, an adrenergic antagonist, a sedative and an antidepressant. It contains a trazodone.
Trazodone Hydrochloride is the hydrochloride salt form of trazodone, a synthetic triazolopyridine derivative with antidepressant and sedative properties. Based on studies from animal models, trazodone selectively inhibits the re-uptake of serotonin by synaptosomes in the brain, thereby increasing serotonin levels in the synaptic cleft and potentiating serotonin activity. Trazodone is not a monoamine oxidase inhibitor and, unlike amphetamine-type drugs, does not stimulate the central nervous system. The sedative effect of trazodone is likely via alpha-adrenergic and mild histamine H1 blocking actions.
A serotonin uptake inhibitor that is used as an antidepressive agent. It has been shown to be effective in patients with major depressive disorders and other subsets of depressive disorders. It is generally more useful in depressive disorders associated with insomnia and anxiety. This drug does not aggravate psychotic symptoms in patients with schizophrenia or schizoaffective disorders. (From AMA Drug Evaluations Annual, 1994, p309)
See also: Trazodone (has active moiety).
Brand Name: Vulcanchem
CAS No.: 25332-39-2
VCID: VC20744139
InChI: InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H
SMILES: C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl
Molecular Formula: C19H23Cl2N5O
Molecular Weight: 408.3 g/mol

Trazodone hydrochloride

CAS No.: 25332-39-2

Cat. No.: VC20744139

Molecular Formula: C19H23Cl2N5O

Molecular Weight: 408.3 g/mol

* For research use only. Not for human or veterinary use.

Trazodone hydrochloride - 25332-39-2

Specification

CAS No. 25332-39-2
Molecular Formula C19H23Cl2N5O
Molecular Weight 408.3 g/mol
IUPAC Name 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Standard InChI InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H
Standard InChI Key OHHDIOKRWWOXMT-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl
Canonical SMILES C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl
Appearance Powder

Introduction

Chemical Structure and Properties

Trazodone hydrochloride is chemically known as 2-(3-[4-(3-chlorophenyl)-1-piperazinyl]propyl) triazolo[4,3-a]pyridin-3(2H)-one hydrochloride . Its molecular formula is C₁₉H₂₂ClN₅O·HCl, representing the addition of a hydrochloride molecule to the base compound trazodone (C₁₉H₂₂ClN₅O) .

Key chemical properties of trazodone hydrochloride include:

PropertyValue
Molecular Weight408.32 g/mol (hydrochloride salt)
Base Weight371.864 g/mol (trazodone base)
Monoisotopic Mass371.151288058
Chemical FormulaC₁₉H₂₂ClN₅O·HCl
Physical AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water and some organic solvents

The compound's chemical structure features a triazolopyridine core linked to a piperazine ring that contains a chlorophenyl group, conferring its unique pharmacological properties and receptor interaction profile .

Pharmacological Classification

Trazodone hydrochloride belongs to the SARI (Serotonin Antagonist and Reuptake Inhibitor) class of psychoactive compounds . This classification reflects its dual mechanism of action: inhibition of serotonin reuptake at the presynaptic membrane and antagonism at specific serotonin receptor subtypes .

This pharmacological profile distinguishes trazodone hydrochloride from other major classes of antidepressants:

  • Unlike SSRIs, which primarily inhibit serotonin reuptake, trazodone has significant receptor antagonist properties

  • Unlike TCAs, trazodone shows minimal anticholinergic effects and cardiotoxicity

  • Unlike SNRIs, trazodone has negligible effects on norepinephrine reuptake

This unique classification contributes to trazodone hydrochloride's distinctive therapeutic profile and side effect characteristics, particularly its usefulness in depression accompanied by insomnia and anxiety .

Mechanism of Action

  • Inhibition of serotonin reuptake through interactions with the serotonin transporter (SERT), though with lower potency than typical SSRIs (Ki = 367.3 nM)

  • Potent antagonism at 5-HT₂A and 5-HT₂B receptors (Ki = 35.8 nM and 78.4 nM, respectively)

  • Moderate antagonism at 5-HT₁D, 5-HT₂C, α₁A, α₂C, and H₁ receptors

  • Partial agonist activity at 5-HT₁A receptors (Ki = 118 nM)

  • Blockade of histamine H₁ receptors, contributing to its sedative properties

Notably, at therapeutic doses, trazodone hydrochloride has minimal activity at muscarinic cholinergic receptors, dopamine receptors, and dopamine or norepinephrine transporters . The compound's most potent antagonism occurs at the 5-HT₂A receptors, which may be responsible for many of its therapeutic effects .

Pharmacokinetics

Absorption

Trazodone hydrochloride demonstrates varying absorption characteristics depending on its formulation:

  • Immediate-release (IR) formulations: Rapidly absorbed with peak plasma concentrations (Cmax) of 1.2-1.6 μg/ml occurring approximately 1 hour after administration (1.5 hours in elderly patients)

  • Prolonged-release (PR) formulations: Reach peak concentrations of 0.7-1.2 μg/ml at approximately 4 hours post-administration

  • Extended-release Contramid® (COAD) formulations: Peak concentrations occur at approximately 7.57 ± 2.3 hours after administration

  • Intravenous/intramuscular formulations: Provide immediate drug availability

Food significantly impacts the oral bioavailability of trazodone hydrochloride, with Cmax potentially increasing by up to 86% when administered with food . The bioavailability ranges from 65% to 91% .

Distribution

Trazodone hydrochloride is extensively bound to plasma proteins, with binding rates of 89-95% . This results in a relatively small free fraction of 5-10% in the bloodstream. The volume of distribution has been reported between 0.47-0.84 L/kg, indicating moderate tissue distribution .

The compound follows a two-compartment distribution model and, due to its hydrophobic properties, readily binds to fat tissues and crosses cell membranes . This pharmacokinetic profile contributes to its clinical efficacy and duration of action.

Elimination

Trazodone hydrochloride is primarily eliminated through renal excretion, with 70-75% of an administered dose excreted in urine . Approximately 21% is eliminated via the fecal route . Only a small fraction (less than 1%) of the orally administered drug is excreted unchanged in urine .

The elimination half-life varies by formulation:

  • Immediate-release formulations: 4-15 hours (average 6.6 hours, extending to 9-11 hours at steady state)

  • Extended-release formulations: 9-13 hours

  • The active metabolite mCPP: 3-16 hours

In elderly patients, the elimination half-life is significantly prolonged, with studies showing an increase from 6 hours in younger adults to 13.6 hours in elderly individuals in the fasted state .

Pharmacodynamics

The multi-target pharmacodynamic profile of trazodone hydrochloride provides several clinical advantages that contribute to its therapeutic efficacy across various conditions . Key pharmacodynamic effects include:

  • Antidepressant activity: Primarily attributed to serotonin reuptake inhibition combined with 5-HT₂A receptor antagonism

  • Anxiolytic effects: Linked to partial agonism at 5-HT₁A receptors and antagonism at 5-HT₂A and 5-HT₂C receptors

  • Sedative/hypnotic properties: Result from antagonism at 5-HT₂A, α₁A, and H₁ receptors

  • Reduced sexual dysfunction risk: Associated with 5-HT₂A and 5-HT₂C receptor blockade, which may limit the sexual side effects typically seen with serotonergic medications

  • Minimal weight gain risk: Related to moderate affinity for 5-HT₂C and H₁ receptors

These pharmacodynamic properties explain trazodone hydrochloride's effectiveness in managing the diverse symptom profiles often seen in major depressive disorder, particularly when depression is accompanied by anxiety, agitation, or insomnia .

Clinical Applications

Insomnia

Trazodone hydrochloride is widely prescribed for insomnia, particularly in patients with depression . Its sedative effects, primarily mediated through 5-HT₂A, α₁A, and H₁ receptor antagonism, make it effective for sleep difficulties .

Different formulations offer targeted approaches to specific insomnia patterns:

  • Immediate-release formulations: Particularly effective for initial-early insomnia due to rapid absorption and peak concentration within 1-2 hours

  • Prolonged-release formulations: Beneficial for middle and late awakenings due to peak concentrations at approximately 4 hours post-administration

Anxiety Disorders

Substantial evidence supports trazodone hydrochloride's efficacy in treating various anxiety disorders, including:

  • Generalized anxiety disorder

  • Post-traumatic stress disorder (PTSD)

The anxiolytic effects are attributed to the compound's serotonergic activity, particularly partial agonism at 5-HT₁A receptors and antagonism at 5-HT₂A receptors .

Other Clinical Uses

Research suggests potential benefits of trazodone hydrochloride in several other conditions:

  • Neuroprotection: Some evidence suggests trazodone may have neuroprotective effects in neurodegenerative disorders characterized by protein misfolding, such as Alzheimer's disease, through inhibition of the PERK/EIF-2a pathway

  • Agitation: Intravenous and intramuscular formulations have shown utility in managing psychomotor agitation, particularly in depressed patients

  • Sexual dysfunction: Trazodone may help treat hypoactive sexual desire disorder and antidepressant-associated sexual dysfunction due to its 5-HT₂ antagonism

Formulations and Dosage

Trazodone hydrochloride is available in multiple pharmaceutical formulations, each with distinct pharmacokinetic profiles suited to different clinical needs :

FormulationAvailable StrengthsKey CharacteristicsTypical TimingSpecial Considerations
Immediate-release (IR) tablets50 mg, 100 mgCmax: 1.2-1.6 μg/ml, Tmax: 1 hrBedtime or divided dosesFood slows absorption
Oral drops25 mg/ml, 60 mg/mlSimilar to IR tabletsBedtime or divided dosesAllows for dose titration
Intravenous/intramuscular50 mg/5 ml solutionImmediate onsetAs neededFor acute situations
Prolonged-release (PR)75 mg, 150 mgCmax: 0.7-1.2 μg/ml, Tmax: 4 hrEvening administrationNo significant food effect
Extended-release (COAD)150 mg, 300 mgTmax: ~7.5 hr, steady-state Cmax: ~1.5 mg/LOnce dailyFood increases absorption

Side Effects and Adverse Reactions

Despite its generally favorable tolerability profile, trazodone hydrochloride can cause several adverse effects. The most common side effects include:

  • Sedation and drowsiness (related to H₁ and 5-HT₂A antagonism)

  • Dizziness and lightheadedness

  • Dry mouth (though less severe than with TCAs)

  • Nausea or gastrointestinal disturbances

  • Headache

  • Orthostatic hypotension (due to α₁-adrenergic antagonism)

Rare but serious adverse effects include:

  • Priapism (prolonged, painful erection)

  • Cardiac arrhythmias (less common than with TCAs)

  • Serotonin syndrome (when combined with other serotonergic agents)

Compared to other antidepressants, trazodone hydrochloride has a lower risk of:

  • Weight gain

  • Sexual dysfunction

  • Anticholinergic effects

  • Cardiotoxicity (relative to TCAs)

This favorable side effect profile makes trazodone hydrochloride an appropriate choice for patients who cannot tolerate the common side effects of other antidepressants.

Drug Interactions

Trazodone hydrochloride can interact with several medication classes due to its metabolism through CYP3A4 and its pharmacodynamic properties:

  • CYP3A4 inhibitors (e.g., ketoconazole, ritonavir, clarithromycin): May increase trazodone concentrations, enhancing both therapeutic and adverse effects

  • CYP3A4 inducers (e.g., carbamazepine, phenytoin, rifampin): May decrease trazodone concentrations, potentially reducing efficacy

  • Other serotonergic agents (e.g., SSRIs, SNRIs, MAOIs): Increased risk of serotonin syndrome

  • CNS depressants (e.g., benzodiazepines, alcohol, opioids): Enhanced sedative effects

  • Warfarin and other anticoagulants: Potential for increased bleeding risk

  • Digoxin and other cardiac medications: Risk of additive cardiac effects

Careful monitoring is required when trazodone hydrochloride is administered concurrently with these medications, and dose adjustments may be necessary to avoid adverse outcomes.

Special Considerations in Specific Populations

Elderly Patients

Trazodone hydrochloride exhibits altered pharmacokinetics in elderly patients, including:

  • Prolonged elimination half-life (13.6 hours versus 6 hours in younger adults)

  • Decreased total apparent clearance (5.1 L/h versus 10.8 L/h)

These changes necessitate lower initial dosing and more gradual dose titration in elderly patients. The sedative properties may be beneficial for elderly patients with depression and comorbid insomnia, but the increased risk of orthostatic hypotension requires caution .

Patients with Hepatic or Renal Impairment

Given trazodone hydrochloride's extensive hepatic metabolism and predominantly renal elimination, dose adjustments are typically required in patients with significant hepatic or renal impairment. Close monitoring for adverse effects is recommended in these populations.

Patients with Cardiovascular Disease

Trazodone hydrochloride can cause orthostatic hypotension due to α₁-adrenergic blockade. Patients with pre-existing cardiovascular disease should be monitored closely, particularly during initial dosing and dose escalation.

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